

physical properties of 4-Methoxy-2-phenylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-2-phenylpyridine

Cat. No.: B1420881

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-Methoxy-2-phenylpyridine**

Abstract

This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of **4-Methoxy-2-phenylpyridine** (CAS No: 53698-56-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with predictive analysis based on established chemical principles. While experimental data for certain properties such as melting and boiling points are not readily available in public literature, this guide offers predicted values and interpretations derived from analogous structures and computational models. We present detailed, predictive spectroscopic analyses for ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS), alongside standardized methodologies for their experimental determination. Safety and handling protocols are also summarized. This work aims to serve as a foundational resource for scientists working with this versatile heterocyclic compound.

Introduction and Molecular Structure

4-Methoxy-2-phenylpyridine is a substituted aromatic heterocycle featuring a pyridine ring functionalized with a phenyl group at the 2-position and a methoxy group at the 4-position. This substitution pattern creates a molecule with unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a coordination site for metals, while the phenyl and methoxy groups modulate the molecule's lipophilicity, solubility, and electronic

distribution.^[1] Understanding the fundamental physical properties of this compound is critical for its application in synthesis, purification, formulation, and biological screening.

The structural arrangement of **4-Methoxy-2-phenylpyridine** dictates its chemical behavior. The methoxy group is a strong electron-donating group by resonance, influencing the reactivity of the pyridine ring. The phenyl substituent adds steric bulk and potential for π - π stacking interactions, which can be crucial in designing molecules for specific biological targets.

Figure 1: 2D Chemical Structure of **4-Methoxy-2-phenylpyridine**.

Physicochemical and Computed Properties

Direct experimental data for key physical properties such as melting point and boiling point are not consistently reported in peer-reviewed literature or major chemical databases. However, a combination of supplier information and computationally predicted properties provides a solid foundation for handling and utilizing this compound.

Property	Value	Source / Method
Identifiers		
CAS Number	53698-56-9	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₁ NO	[1] [3]
IUPAC Name	4-methoxy-2-phenylpyridine	[1]
Synonyms	p-methoxyphenylpyridine, 4-methoxy-2-phenyl-pyridine	[1]
Molecular Weight		
Average Mass	185.22 g/mol	PubChem [1]
Monoisotopic Mass	185.084063974 Da	PubChem (Computed) [1]
Physical State		
Appearance	Solid (predicted)	Analogous to 4-phenylpyridine [4]
Predicted Properties		
XLogP3	2.8	PubChem (Computed) [1]
Topological Polar Surface Area	22.1 Å ²	PubChem (Computed) [1]
Hydrogen Bond Donors	0	PubChem (Computed) [1]
Hydrogen Bond Acceptors	2 (N, O)	PubChem (Computed) [1]
Rotatable Bond Count	2	PubChem (Computed) [1]
Purity		
Commercial Purity	≥95-97%	Sigma-Aldrich [5] , SynQuest [2] , CP Lab Safety [3]

Causality and Insights:

- LogP Value: The computed XLogP3 value of 2.8 suggests moderate lipophilicity, indicating that the compound is likely to have good solubility in a range of organic solvents but limited

solubility in water. This is a critical parameter for drug development, influencing membrane permeability and formulation strategies.[6]

- Polar Surface Area (PSA): A PSA of 22.1 \AA^2 is relatively low, which often correlates with good cell membrane permeability. This, combined with the LogP value, suggests the compound is a promising candidate for biological screening.
- Physical State: The parent compound, 4-phenylpyridine, is a crystalline solid with a melting point of $77\text{--}78^\circ\text{C}$.[4] The addition of a methoxy group increases the molecular weight and polarity, which could potentially raise the melting point further due to enhanced intermolecular interactions.

Spectroscopic Profile (Predictive Analysis)

No definitive, published spectra for **4-Methoxy-2-phenylpyridine** were identified. The following sections provide a predictive analysis based on the known spectral data of its close isomer, 2-(4-Methoxyphenyl)pyridine[7], and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.5 - 8.6	d	1H	H6 (Py)	The proton ortho to the pyridine nitrogen is typically the most deshielded.
~7.8 - 8.0	m	2H	H2', H6' (Ph)	Protons on the phenyl ring ortho to the pyridine are deshielded by the ring current and proximity to the heterocycle.
~7.3 - 7.5	m	3H	H3', H4', H5' (Ph)	Meta and para protons on the phenyl ring.
~7.0	d	1H	H5 (Py)	Proton on the pyridine ring meta to the nitrogen.
~6.8	s	1H	H3 (Py)	Proton ortho to the methoxy group and meta to the nitrogen.
~3.9	s	3H	-OCH ₃	Characteristic singlet for a methoxy group attached to an aromatic ring.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment	Rationale
~165	C4 (Py)	Carbon attached to the electron-donating methoxy group is highly shielded, but in pyridines, the C4 position is electronically distinct.
~157	C2 (Py)	Carbon attached to the phenyl group and adjacent to the nitrogen.
~150	C6 (Py)	Carbon adjacent to the nitrogen.
~138	C1' (Ph)	Quaternary carbon of the phenyl ring attached to the pyridine.
~129	C3', C5' (Ph)	Phenyl ring carbons.
~128	C4' (Ph)	Phenyl ring carbon.
~127	C2', C6' (Ph)	Phenyl ring carbons.
~108	C5 (Py)	Pyridine ring carbon.
~106	C3 (Py)	Pyridine ring carbon.
~56	-OCH ₃	Typical chemical shift for an aromatic methoxy carbon.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

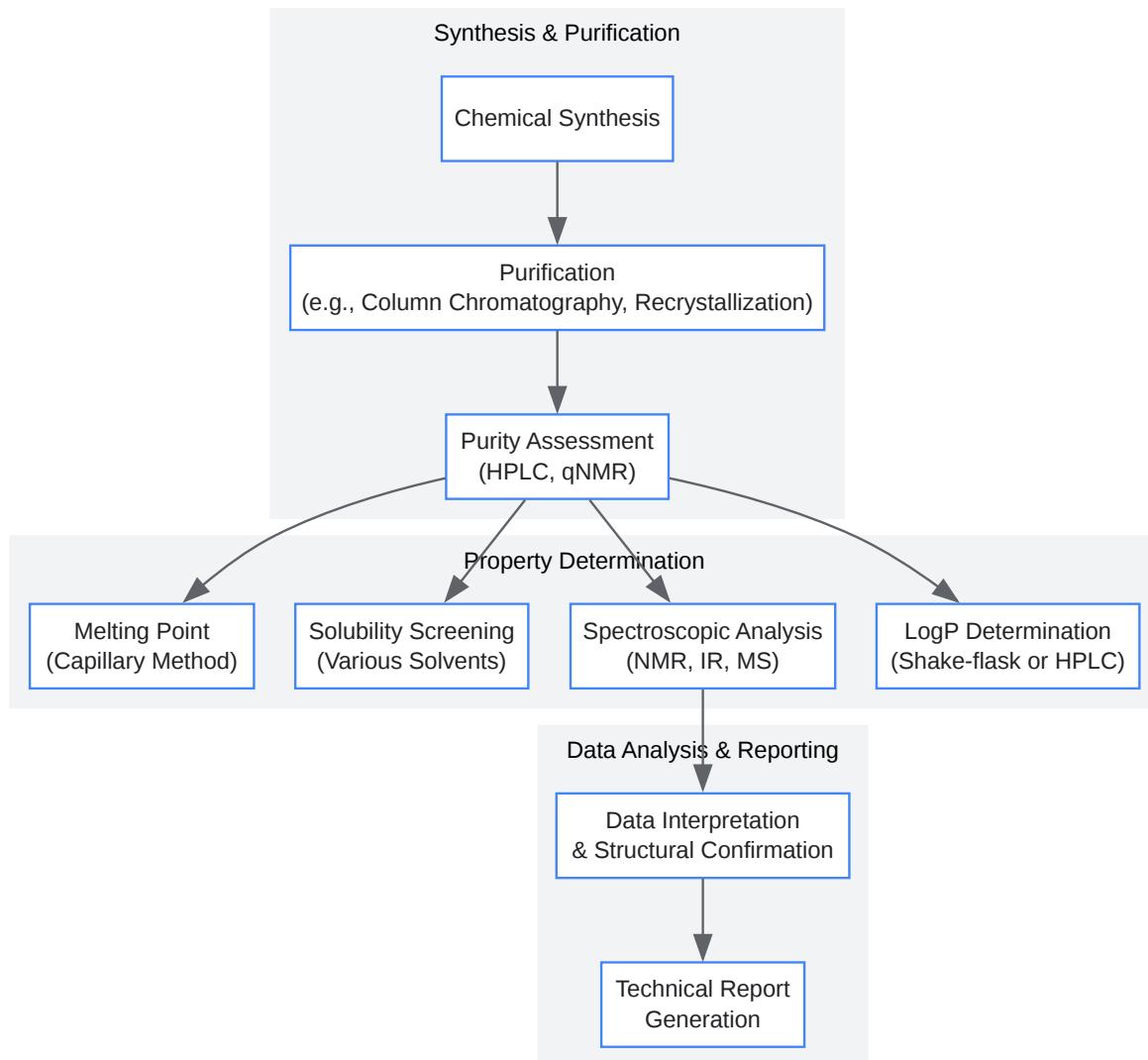
Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3100 - 3000	Medium-Weak	C-H Stretch	Aromatic (Py & Ph rings)
2980 - 2850	Medium	C-H Stretch	Aliphatic (-OCH ₃)
~1600 & ~1500	Medium-Strong	C=C and C=N Stretch	Pyridine Ring
~1580 & ~1480	Medium-Strong	C=C Stretch	Phenyl Ring
1270 - 1230	Strong	Asymmetric C-O-C Stretch	Aryl Methyl Ether
1050 - 1010	Medium	Symmetric C-O-C Stretch	Aryl Methyl Ether
Below 900	Variable	C-H Out-of-plane Bend	Substituted Aromatic Rings

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):


- Molecular Ion (M⁺): The primary peak is expected at m/z = 185, corresponding to the molecular weight of the compound. Due to the aromatic nature, this peak should be relatively intense.
- Key Fragments:
 - m/z = 170 (M-15): Loss of a methyl radical (·CH₃) from the methoxy group. This is a very common fragmentation pathway for methyl ethers.[\[9\]](#)
 - m/z = 154 (M-31): Loss of a methoxy radical (·OCH₃).

- $m/z = 142$ (M-43): Loss of a CH_3CO radical, though less common, can occur through rearrangement.
- $m/z = 77$: Phenyl cation (C_6H_5^+), a common fragment from phenyl-substituted compounds.

Standard Experimental Methodologies

To ensure data integrity and reproducibility, the physical properties of novel compounds like **4-Methoxy-2-phenylpyridine** must be determined using standardized protocols.

General Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Figure 2: Standard workflow for physicochemical characterization.

Protocol: Melting Point Determination (Capillary Method)

- Sample Preparation: Ensure the sample is dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

- Instrumentation: Place the capillary tube into a calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent).
- Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
- Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
- Validation: For a pure substance, the melting range should be narrow (0.5-2°C). This protocol ensures accuracy by slowing the heating rate near the melting point, allowing for thermal equilibrium.

Protocol: NMR Spectrum Acquisition

- Sample Preparation: Dissolve 5-10 mg of **4-Methoxy-2-phenylpyridine** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).
- Tuning and Shimming: Tune the probe to the appropriate frequencies for ^1H and ^{13}C and shim the magnetic field to ensure homogeneity, which is critical for high resolution.
- Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- Processing: Fourier transform the acquired data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Safety and Handling

As a research chemical, **4-Methoxy-2-phenylpyridine** should be handled with appropriate care, following standard laboratory safety procedures.

- GHS Hazard Statements:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

- Precautionary Measures:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
- Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Methoxy-2-phenylpyridine is a compound of significant interest with physicochemical properties that make it suitable for applications in drug discovery and materials science. While a complete experimental dataset is not yet available in the public domain, this guide provides a robust, predictive framework for its key physical and spectroscopic characteristics. The provided methodologies offer a standardized approach for researchers to determine these properties experimentally, ensuring the generation of high-quality, reproducible data. As research into this and related pyridine derivatives continues, a full experimental characterization will be invaluable to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxy-2-phenylpyridine | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 53698-56-9 | 4H07-1-4Z | MDL MFCD14702090 | 4-Methoxy-2-phenylpyridine | SynQuest Laboratories [synquestlabs.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-2-phenylpyridine | 53698-56-9 [sigmaaldrich.com]
- 6. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physical properties of 4-Methoxy-2-phenylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1420881#physical-properties-of-4-methoxy-2-phenylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com